3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
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Description
The compound “3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a chemical with the molecular formula C19H13Cl2F3N4O2 .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a 4-chlorobenzoyl group, an oxyethanimidoyl group, a 2-methyl-1H-imidazol-1-yl group, and a 5-(trifluoromethyl)pyridine group .Scientific Research Applications
Cross-Coupling Reactions
Research highlights the utility of imidazo[1,2-a]pyridine compounds in cross-coupling reactions. For instance, a study demonstrated a simple and highly efficient oxidative cross-coupling of imidazo[1,2-a]pyridine compounds, highlighting a general route for synthesizing new compounds with potential applications in medicinal chemistry and materials science (Madhu Chennapuram et al., 2015).
Catalytic Synthesis
Catalytic processes utilizing imidazo[1,2-a]pyridines have been developed, showcasing their versatility in synthesizing biologically active molecules. A notable method involves the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, employing ethyl tertiary amines as carbon sources, indicating the potential for creating novel compounds with significant biological activities (C. Rao et al., 2017).
Regioselective Fluorination
The regioselective fluorination of imidazo[1,2-a]pyridines has been explored, providing a pathway to introduce fluorine atoms into specific positions of the molecule, potentially altering its physical, chemical, and biological properties. This method utilizes Selectfluor in aqueous conditions to achieve moderate to good yields (Ping Liu et al., 2015).
Novel Compound Synthesis
The synthesis of novel imidazo[1,2-a]pyrimidine compounds has been reported, illustrating the wide range of possible derivatives and their potential applications in drug development and material science. This includes the creation of compounds with trifluoromethyl groups, which are of interest due to their influence on molecular stability and biological activity (J. Liu, 2013).
Properties
IUPAC Name |
[(E)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O2/c1-10(27-30-18(29)12-3-5-14(20)6-4-12)16-9-28(11(2)26-16)17-15(21)7-13(8-25-17)19(22,23)24/h3-9H,1-2H3/b27-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTZRDOQKSLMFS-YPXUMCKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=NOC(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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